molecular formula C8H5Cl2N3 B12628007 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine

4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine

Cat. No.: B12628007
M. Wt: 214.05 g/mol
InChI Key: BBMUILSOVSXWHQ-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and a pyrrole ring at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine typically involves the chlorination of a pyrimidine precursor. One common method involves the reaction of 4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as N,N-dimethylaniline. The reaction is carried out under reflux conditions, resulting in the formation of the desired dichlorinated product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of microwave-assisted synthesis has been explored to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include primary or secondary amines, thiols, and alkoxides. Reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Cross-Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups depending on the nucleophile used.

    Cross-Coupling Reactions:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a kinase inhibitor make it a valuable compound in medicinal chemistry and related fields .

Properties

Molecular Formula

C8H5Cl2N3

Molecular Weight

214.05 g/mol

IUPAC Name

4,6-dichloro-5-pyrrol-1-ylpyrimidine

InChI

InChI=1S/C8H5Cl2N3/c9-7-6(8(10)12-5-11-7)13-3-1-2-4-13/h1-5H

InChI Key

BBMUILSOVSXWHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=C(N=CN=C2Cl)Cl

Origin of Product

United States

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